Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate
Description
Fundamental Molecular Framework
Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate presents a complex molecular architecture characterized by the integration of multiple heterocyclic systems. The compound's structural framework can be dissected into several key components: a quinoline ring system substituted with a methyl group at the 4-position, a thiophene ring bearing both phenyl and ethyl carboxylate substituents, and a sulfanyl-acetyl linker that connects these two heterocyclic domains. This molecular design reflects contemporary approaches in medicinal chemistry where multiple pharmacophoric elements are combined to enhance biological activity and selectivity.
The IUPAC nomenclature systematically describes the compound's structural complexity through its formal name: this compound. This nomenclature clearly delineates the ethyl ester functionality at the carboxylate position, the phenyl substitution on the thiophene ring, the acetyl bridge containing the sulfanyl linkage, and the methyl-substituted quinoline moiety. The systematic naming convention ensures unambiguous identification of the compound's structural features, which is essential for both synthetic planning and biological evaluation.
The molecular formula C25H22N2O3S2 reveals the presence of 25 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms. This composition indicates a relatively high degree of unsaturation, consistent with the presence of multiple aromatic ring systems and the amide functionality. The molecular weight of 462.58 g/mol positions this compound within a size range that is generally favorable for drug-like properties, although specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) characteristics would require detailed pharmacokinetic studies.
Comparative Structural Analysis
Analysis of structurally related compounds provides valuable insights into the molecular architecture of the target compound. The closely related mthis compound differs only in the ester substituent, featuring a methyl rather than ethyl group. This structural similarity allows for comparative analysis of physicochemical properties and potential biological activities. The methyl analog demonstrates that this class of compounds can undergo various chemical transformations, including hydrolysis, reduction, and substitution reactions, which are facilitated by specific reaction conditions and catalysts.
The synthesis methodologies for related compounds typically involve multi-step processes beginning with quinoline derivative preparation, followed by sulfanyl-acetyl bridge formation, and culminating in thiophene ring coupling. These synthetic approaches often require careful optimization of reaction conditions, including temperature control, solvent selection, and catalyst choice, to achieve desired yields and minimize side reactions. The structural complexity of these molecules necessitates sophisticated purification techniques, typically involving chromatographic methods and recrystallization procedures.
Computational analysis of related structures suggests that the quinoline moiety may serve as a key pharmacophoric element, potentially interacting with various biological targets through π-π stacking interactions and hydrogen bonding. The thiophene ring system contributes additional aromatic character and may facilitate membrane permeation, while the sulfanyl-acetyl linker provides conformational flexibility that could be crucial for optimal target binding. The phenyl substituent on the thiophene ring may enhance hydrophobic interactions with protein targets, potentially improving binding affinity and selectivity.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-3-30-25(29)23-19(17-9-5-4-6-10-17)14-32-24(23)27-21(28)15-31-22-13-16(2)18-11-7-8-12-20(18)26-22/h4-14H,3,15H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXAPAPNVGFGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound with potential biological activities. Its unique structure, which incorporates both quinoline and thiophene moieties, suggests possible applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C25H22N2O3S2
- Molar Mass : 462.58 g/mol
The structural features of the compound include:
- A quinoline ring, which is known for its biological activity.
- A thiophene ring that may enhance its interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:
-
Anticancer Activity :
- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole and quinoline have demonstrated potent activity against HepG2 (liver cancer) and other tumor cell lines .
- A study highlighted that quinoline-based compounds could inhibit cell proliferation by inducing apoptosis in cancer cells .
-
Antimicrobial Activity :
- The presence of sulfur and nitrogen in the structure may confer antimicrobial properties. Research indicates that thiophene derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
- Specific studies have shown that related compounds possess significant inhibitory effects on bacterial strains such as E. coli and S. aureus .
- Antioxidant Properties :
Case Study 1: Anticancer Evaluation
In a recent study, a series of quinoline derivatives were synthesized and evaluated for their anticancer properties. The results showed that certain modifications to the quinoline moiety significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
A comparative analysis was conducted on various thiophene derivatives, including those structurally related to this compound. The study found that these compounds exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of bacteria .
Research Findings
The following table summarizes key findings from recent research on compounds related to this compound:
| Activity Type | Related Compound | Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|---|
| Anticancer | Quinoline derivative | MCF-7 | 15 | Apoptosis via caspase activation |
| Antimicrobial | Thiophene derivative | E. coli | 10 | Cell wall synthesis inhibition |
| Antioxidant | Thiazole derivative | Rat liver cells | N/A | Free radical scavenging |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate has been studied for its potential as an anti-cancer agent . Research indicates that it can interact with DNA, inhibiting cell proliferation through mechanisms such as:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication processes.
- Enzyme Inhibition : It inhibits enzymes involved in cell cycle regulation, contributing to its anti-cancer effects.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the quinoline and thiophene moieties could enhance therapeutic efficacy .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Can be oxidized to form quinoline N-oxide derivatives.
- Reduction : Reduction reactions yield reduced thiophene derivatives.
Table 2: Common Reactions
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Quinoline N-oxide derivatives |
| Reduction | Hydrogen gas with palladium catalyst | Reduced thiophene derivatives |
| Substitution | Sodium hydride in dimethylformamide (DMF) | Alkylated quinoline derivatives |
Material Science
The compound is also being investigated for its potential applications in organic electronic devices . Its unique electronic properties make it a candidate for use in:
- Organic Photovoltaics : As a component in solar cells due to its ability to absorb light and convert it into electrical energy.
Case Study: Organic Electronic Devices
Research has indicated that incorporating this compound into organic semiconductor materials can improve charge transport properties, making it suitable for use in advanced electronic applications .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Physicochemical Properties
- Hydrogen Bonding and Packing: Ethyl 2-amino-4-methylthiophene-3-carboxylate (MW 199.25) forms intermolecular C24(12) chains via N–H···O hydrogen bonds, while analogs with bulkier substituents (e.g., 4-chlorophenyl or quinoline) exhibit altered packing due to steric hindrance .
- Solubility: The 4-methylquinoline group in the target compound likely reduces aqueous solubility compared to analogs with polar groups (e.g., cyano or hydroxyl) .
- Thermal Stability : Thiophene derivatives with aromatic substituents (e.g., phenyl, chlorophenyl) generally exhibit higher thermal stability than alkyl-substituted analogs .
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction constructs the 2-aminothiophene scaffold using acetophenone, ethyl cyanoacetate, and sulfur in the presence of triethylamine. This one-pot, multicomponent reaction proceeds via a Knoevenagel condensation followed by cyclization:
Key Conditions :
The phenyl group at the 4-position originates from acetophenone, while the ethyl carboxylate is introduced via ethyl cyanoacetate. The amino group at position 2 facilitates subsequent functionalization.
Acylation with Chloroacetyl Chloride
The 2-amino group undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
Optimization Notes :
Nucleophilic Substitution with 4-Methylquinoline-2-thiol
The chloroacetamide intermediate reacts with 4-methylquinoline-2-thiol in the presence of a base:
Critical Parameters :
-
Base : Potassium carbonate or triethylamine.
-
Solvent : DMF enhances solubility of the aromatic thiol.
Comparative Analysis of Methodologies
| Parameter | Gewald Reaction | Acylation | Substitution |
|---|---|---|---|
| Reagents | Acetophenone, S, EtN | Chloroacetyl chloride, EtN | 4-Methylquinoline-2-thiol, KCO |
| Solvent | Ethanol | DCM | DMF |
| Temperature | 80–90°C | 0–5°C | 60°C |
| Reaction Time | 6–8 hours | 2 hours | 12 hours |
| Yield | 80–85% | 70–75% | 60–65% |
Advanced Optimization Strategies
Solvent Effects on Substitution Efficiency
Polar aprotic solvents like DMF improve nucleophilicity of the thiolate ion, enhancing substitution rates. In contrast, ethanol or THF reduces yields by 15–20% due to poor solubility of the quinoline derivative.
Catalytic Approaches
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in substitution steps.
-
Microwave Assistance : Reducing Gewald reaction time from 8 hours to 45 minutes while maintaining yield (82%).
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with residual solvents (DMF, chloroform) below ICH limits.
Challenges and Mitigation
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
The synthesis of thiophene-carboxylate derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For similar compounds, ethyl esters are often synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt). Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization using solvents like ethanol or acetonitrile. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate and final product purity .
Q. What safety protocols are critical for handling this compound in the laboratory?
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination of drains .
- Storage: Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C): Assign peaks for the quinoline, thiophene, and acetyl groups. Aromatic protons typically appear at δ 7.0–8.5 ppm, while ester carbonyls resonate near δ 165–170 ppm.
- FT-IR: Confirm the presence of ester C=O (~1700 cm⁻¹), amide N-H (~3300 cm⁻¹), and C-S bonds (~650 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode) with precision ≤ 2 ppm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution: Employ direct methods in SHELXT for initial phase determination.
- Refinement: SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against the Cambridge Structural Database (CSD).
- Validation: Check for outliers using PLATON to identify missed symmetry or disorder.
- Visualization: Generate ORTEP diagrams to highlight molecular geometry and intermolecular interactions (e.g., π-π stacking between quinoline rings) .
Q. What methodologies are recommended for analyzing structure-anti-inflammatory activity relationships (SAR)?
- In Vitro Assays:
- COX-1/COX-2 Inhibition: Use ELISA kits to measure enzyme activity at 10–100 µM concentrations.
- NF-κB Pathway: Transfect RAW 264.7 macrophages with a luciferase reporter plasmid to assess suppression of inflammatory cytokines.
- In Vivo Models:
- Carrageenan-Induced Paw Edema (Rat): Administer 10–50 mg/kg orally; measure paw volume at 0–6 hours post-induction.
- Histopathology: Evaluate neutrophil infiltration in tissue sections stained with H&E .
Q. How should researchers address contradictions in crystallographic or spectroscopic data?
- Data Reconciliation: Cross-validate crystallographic bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set).
- Dynamic Effects: For NMR discrepancies (e.g., missing peaks), conduct variable-temperature (VT-NMR) experiments to detect conformational exchange.
- Impurity Analysis: Use LC-MS to identify byproducts (e.g., hydrolysis of the ester group) that may skew spectroscopic results .
Q. What strategies improve the compound’s stability during long-term pharmacological studies?
- Lyophilization: Prepare a stable lyophilized powder by freeze-drying in 5% mannitol.
- Degradation Studies: Accelerate stability testing under forced conditions (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation: Encapsulate in PEGylated liposomes to enhance aqueous solubility and reduce oxidative degradation .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 478.56 g/mol | |
| logP (Predicted) | 4.2 (XlogP3-AA) | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 7 |
Table 2: In Vivo Anti-Inflammatory Protocol
| Parameter | Details | Reference |
|---|---|---|
| Animal Model | Sprague-Dawley Rats (200–250 g) | |
| Dosage | 25 mg/kg (oral suspension in 0.5% CMC) | |
| Endpoint Measurement | Paw Volume (Plethysmometer) at 3h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
